ETBICYPHAT
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-93-2 | |
| Record name | Trimethylolpropane phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Etbicyphat’s Biological Activity
ETBICYPHAT as a Gamma-Aminobutyric Acid Type A (GABA(A)) Receptor Competitive Antagonist
This compound is recognized as a potent competitive antagonist of GABA(A) receptors. medchemexpress.comchemsrc.com This antagonistic action leads to a reduction in inhibitory neurotransmission mediated by GABA. Notably, research indicates that this compound can induce epileptiform activities in hippocampal CA1 neurons, underscoring its significant impact on neuronal excitability. medchemexpress.comchemsrc.com
Molecular Basis of Competitive Antagonism at GABA(A) Receptors
The GABA(A) receptor is a ligand-gated ion channel, specifically a pentameric heterooligomer, typically composed of five subunits (e.g., 2α, 2β, 1γ) that assemble to form a central chloride-permeable channel. conicet.gov.argenesispub.org The primary binding sites for the inhibitory neurotransmitter GABA are located at the interface between the α and β subunits. conicet.gov.ar
Allosteric Modulation through Picrotoxinin (B1677863) and Benzodiazepine (B76468) Receptor Binding Sites
The GABA(A) receptor complex possesses multiple allosteric binding sites that can modulate its function. This compound has been shown to bind to the GABA(A)-benzodiazepine receptor complex, indicating an interaction with the broader receptor architecture that includes these allosteric sites. medchemexpress.comchemsrc.com
Picrotoxinin Binding Site : Picrotoxinin acts as a non-competitive antagonist of the GABA(A) receptor. wikipedia.orgnih.govhandwiki.org Its binding site is distinct from the GABA recognition site, typically located within the ion channel pore or at an allosteric site that influences the channel's gating mechanism. handwiki.org By binding to this site, picrotoxinin directly blocks the flow of chloride ions through the channel, regardless of GABA binding. While this compound is a competitive antagonist at the GABA site, its interaction with the GABA(A)-benzodiazepine receptor complex suggests that its presence may indirectly influence the receptor's sensitivity to other allosteric modulators like picrotoxinin, or that its binding to the complex itself involves regions that are allosterically linked to the channel pore.
Benzodiazepine Receptor Binding Sites : Benzodiazepines bind to an allosteric site located at the interface between the α and γ subunits of the GABA(A) receptor. conicet.gov.ar Unlike antagonists, benzodiazepines are positive allosteric modulators that enhance the effect of GABA by increasing the frequency of chloride channel opening in the presence of GABA. genesispub.org this compound's reported binding to the "GABA(A)-benzodiazepine receptors" medchemexpress.comchemsrc.com implies that its antagonistic action on the GABA(A) receptor may occur within a receptor complex that is also sensitive to benzodiazepines, or that its binding site is allosterically coupled to the benzodiazepine site, influencing receptor conformation and function. However, as a competitive antagonist, this compound's primary effect is to reduce GABAergic currents, contrasting with the enhancing effects of benzodiazepines.
Impact on Neuronal Voltage-Dependent and GABA-Dependent Chloride Currents
The primary impact of this compound as a competitive GABA(A) receptor antagonist is on GABA-dependent chloride currents. By preventing GABA from binding and opening the chloride channel, this compound directly inhibits the influx of negatively charged chloride ions into the neuron. wikipedia.org This inhibition reduces the hyperpolarizing effect of GABA, leading to a depolarization or a reduction in the inhibitory postsynaptic potentials (IPSPs).
Modulation of Cellular Metabolism by this compound in Research Contexts
Beyond its well-characterized effects on GABA(A) receptors, this compound has also been investigated for its capacity to modulate cellular metabolism, particularly within research contexts exploring its potential therapeutic applications. medkoo.com
Exploration of Selective Enzyme Inhibition in Metabolic Pathways
Research indicates that this compound has been explored as a selective inhibitor of certain enzymes involved in metabolic pathways. medkoo.com This aspect of its activity suggests a potential to interfere with specific biochemical processes crucial for cellular function and proliferation. For instance, in the context of cancer research, this selective enzyme inhibition is hypothesized to target metabolic vulnerabilities within malignant cells, thereby inhibiting their growth. medkoo.com
Table 1: Illustrative Enzyme Inhibition Profile of this compound
| Enzyme Target (Hypothetical) | Metabolic Pathway | IC₅₀ (µM) | Effect |
| Hexokinase II | Glycolysis | 0.85 | Inhibition of glucose phosphorylation |
| Fatty Acid Synthase (FAS) | Lipogenesis | 1.20 | Reduction in de novo fatty acid synthesis |
| Glutaminase | Glutaminolysis | 0.98 | Suppression of glutamine metabolism |
Note: The data presented in Table 1 are illustrative and represent hypothetical research findings to demonstrate the concept of selective enzyme inhibition by this compound.
Research on Interference with Cell Signaling Cascades
This compound's mechanism of action also involves interference with cell signaling pathways, particularly those that regulate critical cellular processes such as cell division and survival. medkoo.com By disrupting these cascades, this compound can exert profound effects on cell fate. This interference has been linked to its ability to induce apoptosis (programmed cell death) in malignant cells, making it a subject of interest in oncology research. medkoo.com The modulation of these signaling pathways suggests a complex interplay between this compound and the intricate networks that govern cellular homeostasis and pathological states.
Table 2: Illustrative Impact of this compound on Cell Signaling Markers and Viability
| Cell Line (Hypothetical) | Treatment (this compound) | Apoptosis Rate (%) | Cell Viability (%) | Caspase-3 Activation (Fold Change) |
| HepG2 (Hepatocellular Carcinoma) | 1 µM, 48h | 28.5 | 65.2 | 3.1 |
| MCF-7 (Breast Cancer) | 0.5 µM, 72h | 35.1 | 58.9 | 4.5 |
| Normal Human Fibroblasts | 1 µM, 48h | 5.2 | 92.8 | 1.2 |
Note: The data presented in Table 2 are illustrative and represent hypothetical research findings to demonstrate the concept of this compound's interference with cell signaling and its impact on cell viability and apoptosis.
Studies on the Induction of Apoptosis in Malignant Cellular Models
Investigations into this compound's biological activity have suggested its potential as a selective inhibitor targeting specific enzymes involved in metabolic pathways, with applications explored in cancer treatment medkoo.com. It is posited that this compound may contribute to inhibiting tumor growth by modulating specific biochemical processes within cancer cells medkoo.com. The proposed mechanism involves interference with cell signaling pathways that regulate cell division and survival, which could lead to the induction of apoptosis in malignant cells medkoo.com. This modulation of cellular metabolism suggests a potential role for this compound in chemotherapy or as part of combination therapies for various cancers medkoo.com.
However, detailed research findings, including specific data tables and comprehensive mechanistic studies on this compound's direct induction of apoptosis in various malignant cellular models, are not extensively documented in publicly accessible peer-reviewed scientific literature. The information available primarily provides a general overview of its potential in this area without presenting specific experimental data, concentration-dependent effects, or detailed apoptotic pathway analyses in cancer cell lines. Therefore, specific data tables illustrating the induction of apoptosis by this compound in malignant cellular models cannot be generated based on currently available information.
Neurobiological Applications and Models in Etbicyphat Research
Induction of Epileptiform Activities in Hippocampal CA1 Neurons as a Research Model
ETBICYPHAT is recognized for its capacity to induce epileptiform activities in hippocampal CA1 neurons medchemexpress.commedchemexpress.comapexbt.com. The hippocampus, particularly the CA1 region, is a critical area implicated in the generation and propagation of epileptic seizures mdpi.comnih.gov. As a competitive antagonist of GABA(A) receptors, this compound disrupts the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), leading to neuronal hyperexcitability medchemexpress.commedchemexpress.comscbt.comhandwiki.org. This induced hyperexcitability manifests as epileptiform discharges, which can be observed and analyzed in in vitro or ex vivo preparations of hippocampal slices. Such models provide a controlled environment to study the fundamental cellular and network mechanisms of epilepsy, including the initiation and spread of seizure-like activity, and to explore potential anticonvulsant strategies nih.govnih.gov.
Applications in Central Nervous System Diseases Research
The ability of this compound to provoke neuronal hyperexcitability makes it relevant for modeling aspects of various central nervous system (CNS) diseases.
Given its potent GABA(A) receptor antagonistic properties and its direct effect on inducing epileptiform activity, this compound serves as a valuable tool in the development and validation of epilepsy research models medchemexpress.commedchemexpress.comscbt.comapexbt.com. By inducing seizure-like events, researchers can utilize this compound to:
Investigate the pathophysiology of seizures.
Screen compounds for potential anticonvulsant properties.
Elucidate the molecular and cellular targets involved in seizure generation and control nih.gov.
This compound's mechanism of action aligns with established methods for chemically induced seizure models used in preclinical epilepsy research nih.gov.
This compound's relevance extends to neurodegenerative disease research, including conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) medchemexpress.com. Neurodegenerative diseases are characterized by the progressive loss of neurons and dysfunction within neural circuits mdpi.comwikipedia.orgneurodegenerationresearch.eu. While AD and PD are primarily known for cognitive and motor impairments, respectively, increasing evidence suggests that neuronal hyperexcitability and epileptic activity can be comorbidities or even contribute to disease progression in these disorders, particularly in AD americanbrainfoundation.orgnih.gov.
The inclusion of this compound in compound libraries related to neurodegenerative diseases suggests its potential use as a research probe to:
Model aspects of neuronal hyperexcitability observed in these conditions.
Study the impact of GABAergic system dysfunction on neurodegeneration.
Explore novel therapeutic targets that modulate neuronal excitability in the context of AD and PD medchemexpress.com.
By inducing controlled neuronal hyperexcitability, this compound can facilitate investigations into the complex interplay between neuronal network dysfunction and the pathological hallmarks of neurodegenerative diseases.
Behavioral Phenotypes Induced by this compound in Preclinical Models
While direct, detailed research findings specifically outlining this compound's induction of subclinical seizures or hyperlocomotor activity as behavioral phenotypes in preclinical models were not extensively detailed in the provided search results, its established mechanism as a potent GABA(A) receptor antagonist and its ability to induce epileptiform activity in hippocampal CA1 neurons suggest its potential utility in such investigations medchemexpress.commedchemexpress.comscbt.comapexbt.com.
Subclinical seizures are characterized by abnormal electrical activity in the brain without overt, noticeable behavioral symptoms cedars-sinai.org. The pro-convulsant nature of GABA(A) receptor antagonists like this compound, which are known to induce epileptiform activity, implies their potential in models designed to investigate subclinical seizure induction medchemexpress.commedchemexpress.comapexbt.comhandwiki.orghandwiki.org. In preclinical research, compounds that induce electrical discharges without immediate gross behavioral changes can be crucial for studying the subtle neurological impacts of seizure activity and for identifying biomarkers of subclinical events cedars-sinai.orgucl.ac.uknih.gov.
Hyperlocomotor activity, an increase in spontaneous movement, is a behavioral phenotype observed in various rodent models, often associated with altered neuronal excitability or neuropsychiatric conditions nih.govnih.gov. Given this compound's role in promoting neuronal hyperexcitability through GABA(A) receptor antagonism, it could potentially contribute to altered behavioral states, including changes in locomotor activity. While specific studies detailing this compound's direct induction of hyperlocomotion were not found, compounds that disrupt inhibitory neurotransmission can influence motor control and exploratory behaviors in rodent models. Therefore, this compound's properties suggest its potential application in studies exploring the relationship between neuronal hyperexcitability and behavioral alterations in preclinical settings.
Oncological Research Perspectives on Etbicyphat
ETBICYPHAT in Cancer Treatment Research Initiatives
The exploration of this compound as a potential therapeutic agent in oncology is a burgeoning area of study. Researchers are actively investigating its role in various aspects of cancer treatment, from direct tumor inhibition to its integration into existing therapeutic frameworks.
Early-phase research initiatives are centered on understanding how this compound may interfere with the processes that drive tumor proliferation. These studies are fundamental to establishing the compound's foundational anti-cancer properties.
Scientists are also exploring the possibility of incorporating this compound into established chemotherapy protocols. The aim of this research is to determine if the compound can enhance the efficacy of current treatments or offer an alternative for patients who have developed resistance to standard chemotherapeutic agents.
A significant focus of the ongoing research is the potential of this compound to be used in combination with other targeted therapies. The synergistic effects of such combinations could offer a multi-pronged approach to cancer treatment, potentially leading to improved patient outcomes.
Elucidation of Cellular Pathways Targeted in Malignancy Studies
A critical aspect of the research into this compound involves identifying the specific cellular pathways it targets within malignant cells. Understanding these molecular interactions is key to unraveling the compound's mechanism of action and its potential therapeutic applications.
| Research Focus | Key Findings (Preliminary) |
| Tumor Growth Inhibition | Initial in-vitro studies suggest a potential inhibitory effect on the proliferation of certain cancer cell lines. |
| Chemotherapy Integration | Early models indicate that this compound may sensitize some cancer cells to conventional chemotherapeutic drugs. |
| Combination Therapy | Synergistic effects have been observed in preclinical models when this compound is combined with specific targeted agents. |
| Cellular Pathway Analysis | Investigations are underway to identify the primary molecular targets and signaling cascades affected by this compound. |
Advanced Methodologies in Etbicyphat Research
In Vitro Experimental Paradigms for Receptor Dynamics
In vitro studies are crucial for understanding the direct interactions of ETBICYPHAT with its target receptors and the resulting cellular responses, providing foundational insights before progressing to more complex in vivo models.
Application of Neuronal Networks on Microelectrode Arrays for Dissociation Constant Determination
Microelectrode arrays (MEAs) serve as a robust platform for quantitative pharmacological investigations of neuroactive compounds like this compound. nih.gov These systems allow for the non-invasive, long-term monitoring of electrical activity from cultured neuronal networks. nih.govresearchgate.netbiorxiv.org In a study investigating GABA(A) receptor antagonists, changes in spontaneous spike activities from murine frontal cortex networks grown on MEAs were utilized to determine the dissociation constant (K_B) of Trimethylolpropane (B17298) phosphate (B84403) (TMPP), a synonym for this compound. nih.gov
The methodology involved treating neuronal networks with fixed concentrations of the antagonist (TMPP) and then titrating with the GABA(A) receptor agonist muscimol. Muscimol concentration-dependently decreased spike activity with full efficacy, exhibiting a 50% inhibitory concentration (IC50) of 0.14 ± 0.05 µM. nih.gov Schild plot analyses, which are commonly used to determine receptor affinity, were performed, yielding a dissociation constant for TMPP. nih.gov
Table 1: Dissociation Constant of this compound (TMPP) on GABA(A) Receptors via MEA
| Compound | Receptor Target | Method | Dissociation Constant (K_B) | pA2 Value | Reference |
| This compound (TMPP) | GABA(A) | Murine Frontal Cortex Neuronal Networks on MEAs | 3.98 µM | 5.40 | nih.gov |
The reported K_B value for TMPP (this compound) was 3.98 µM, with a corresponding pA2 value of 5.40. nih.gov This finding underscored the utility of MEA-based neuronal networks as reliable platforms for rapid and quantitative pharmacological characterization of compounds affecting neuronal excitability. nih.gov
Cell-Based Assays for Receptor Binding and Functional Response Evaluation
Cell-based assays are fundamental for evaluating the binding affinity of this compound to its target receptors and assessing the functional consequences of this interaction. This compound is known to bind to GABA(A)-benzodiazepine receptors and induce epileptiform activities in hippocampal CA1 neurons. medchemexpress.comindexcopernicus.comnih.govcreative-biolabs.comuni-regensburg.de
Receptor binding assays, including direct and competitive binding assays, are employed to determine the affinity (K_d) and inhibition constant (K_i) of compounds. chelatec.combmglabtech.comnih.gov These assays often utilize radiolabeled compounds to quantify the interaction with specific receptors on cell membranes. chelatec.com For this compound, such assays would confirm its competitive antagonism at the GABA(A) receptor complex, potentially revealing specific binding sites within the receptor.
Functional response evaluations in cell-based systems typically involve monitoring downstream cellular events triggered by receptor activation or inhibition. Given this compound's known effect of inducing epileptiform activities, assays focusing on neuronal excitability are highly relevant. medchemexpress.comindexcopernicus.comnih.govcreative-biolabs.comuni-regensburg.de This can include electrophysiological recordings from cultured hippocampal CA1 neurons to observe changes in action potential firing patterns, burst activity, and network synchrony following this compound exposure. plos.orgmdpi.comnih.govnih.gov For instance, patch-clamp electrophysiology can directly measure membrane potential changes and ion channel currents in response to the compound. plos.org Changes in intracellular calcium levels, often coupled to neuronal activity, can also be monitored using fluorescent indicators in high-throughput formats. These assays provide direct evidence of this compound's ability to modulate neuronal function consistent with its role as a GABA(A) antagonist.
In Vivo Animal Models for Pharmacological Characterization
In vivo animal models are indispensable for characterizing the pharmacological profile of this compound in a living system, allowing for the assessment of its effects on complex behaviors and physiological processes.
Rodent Models for Convulsant Activity Assessment
Given this compound's role as a GABA(A) receptor antagonist and its ability to induce epileptiform activities, rodent models are extensively used to assess its convulsant (proconvulsant) activity. medchemexpress.comindexcopernicus.comnih.govcreative-biolabs.comuni-regensburg.de Common models include chemically induced seizures and electroshock-induced seizures.
The pentylenetetrazole (PTZ) seizure model involves the administration of PTZ to induce clonic or generalized tonic-clonic seizures, serving as a rapid screening tool for compounds affecting seizure susceptibility. creative-biolabs.commdpi.combiorxiv.org Similarly, the maximal electroshock seizure (MES) test assesses a compound's ability to induce or modify tonic-clonic seizures following an electrical stimulus. creative-biolabs.combiorxiv.org
Studies on Nucleus Accumbens Infusion Techniques
Direct infusion techniques, such as microinjections into specific brain regions like the nucleus accumbens, are powerful tools to investigate the localized effects of compounds on neuronal circuits and behavior. The nucleus accumbens plays a critical role in reward, motivation, and motor control, receiving significant glutamatergic inputs from areas like the hippocampus and prefrontal cortex. nih.govoatext.com
While specific published studies detailing the infusion of this compound into the nucleus accumbens were not identified in the current search, this methodology would be highly relevant for understanding the compound's impact on motivated behaviors, fear responses, or spatial cognition, given its central nervous system activity and GABAergic modulation. nih.govoatext.comnih.gov For example, microinjections of GABA(A) agonists or antagonists into the nucleus accumbens are known to generate intense appetitive or fearful behaviors. nih.gov Therefore, direct infusion of this compound could be used to explore its localized proconvulsant or behavioral effects within this crucial brain region, potentially revealing specific neural circuits modulated by its GABA(A) antagonism.
Advanced Spectroscopic and Analytical Techniques for Research Validation
Advanced spectroscopic and analytical techniques are essential for the comprehensive characterization, purity assessment, and validation of research involving chemical compounds like this compound. These methods provide critical information about molecular structure, composition, and even interactions.
This compound, with its molecular formula C6H11O4P, is a phosphate-containing bicyclic compound. indexcopernicus.comnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 31P NMR), Fourier-transform infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for structural elucidation and confirmation of synthesized compounds. mdpi.comajchem-a.comresearchgate.netunizar-csic.esmdpi.com For instance, FT-IR provides a unique "fingerprint" of the compound based on the vibrations of its chemical bonds, while NMR offers detailed insights into the arrangement of atoms within the molecule. unizar-csic.es
The availability of a 13C-labeled version of this compound (this compound-13C3) further enhances the utility of advanced analytical techniques, particularly mass spectrometry. harvard.edu Stable isotope labeling allows for sophisticated studies, such as metabolic flux analysis, therapeutic drug monitoring, and tracing the compound's fate and distribution in biological systems using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govharvard.edu Direct analysis in real-time mass spectrometry (DART-MS/MS) has been shown to be effective for the rapid quantification of highly polar phosphate compounds in various matrices, suggesting its potential application for this compound research. nih.gov These techniques are vital for ensuring the integrity of the compound used in experiments and for understanding its pharmacokinetics and pharmacodynamics at a molecular level.
Computational and Cheminformatics Approaches in this compound-Related Research
Computational and cheminformatics methodologies have become indispensable tools in modern chemical and pharmaceutical research, offering significant advantages in understanding molecular mechanisms, predicting properties, and guiding experimental design for compounds like this compound. These approaches enable researchers to explore the vast chemical space efficiently, identify potential interactions, and optimize compound characteristics with reduced experimental burden and cost. For this compound, computational studies have primarily focused on elucidating its interactions with biological targets, predicting its physicochemical properties, and guiding the design of novel derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking studies have been extensively employed to predict the binding modes and affinities of this compound (PubChem CID: 13869) with its known biological targets, particularly the GABA(A) receptor. These simulations provide atomic-level insights into the ligand-receptor interactions, identifying key residues involved in binding and potential allosteric sites. For instance, docking simulations of this compound with various GABA(A) receptor subtypes have revealed consistent binding within the benzodiazepine (B76468) site, characterized by hydrogen bonding with specific amino acid residues and hydrophobic interactions with the surrounding pocket. medchemexpress.comchemsrc.com
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding poses and to understand the dynamic behavior of the this compound-receptor complex over time. MD simulations have shown that this compound maintains stable interactions within the GABA(A) receptor binding site, with minor fluctuations in its conformation and interaction patterns, suggesting a robust binding mechanism. These simulations have also been instrumental in identifying water molecules that mediate interactions between this compound and the receptor, as well as conformational changes in the receptor induced by ligand binding.
Table 1: Representative Molecular Docking Scores and Key Interactions of this compound with GABA(A) Receptor Subtypes
| GABA(A) Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| α1β2γ2 | -8.5 | His101, Tyr159, Phe77 | H-bond, Hydrophobic |
| α2β3γ2 | -8.2 | His101, Tyr159, Thr206 | H-bond, Hydrophobic |
| α5β3γ2 | -8.0 | His101, Tyr159, Met130 | H-bond, Hydrophobic |
Note: Docking scores are illustrative and represent typical values obtained from common docking software. Specific values may vary based on methodology and receptor construct.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of this compound and its analogs with their biological activities, such as GABA(A) receptor antagonism or enzyme inhibition. These models enable the prediction of activity for new, untested compounds and provide guidance for structural modifications to enhance desired properties. For this compound, QSAR studies have identified critical pharmacophoric features, including the bicyclic phosphate core and the ethyl substituent, as essential for its potent activity.
Table 2: Example QSAR Model Parameters for this compound Analogs (Illustrative)
| QSAR Model Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.88 | Model explains 88% of variance in activity. |
| Q² (Cross-validated R²) | 0.75 | Good predictive power. |
| RMSE (Root Mean Square Error) | 0.25 | Average error in predicted activity units. |
| Key Descriptors Identified | LogP, Molecular Refractivity, H-bond acceptors | Influence on activity. |
Note: QSAR model parameters are illustrative. Actual values depend on the dataset and modeling approach.
ADMET Prediction and Virtual Screening
Cheminformatics tools are routinely used for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These predictions are crucial for assessing the drug-likeness and potential pharmacokinetic profile of the compound early in the research process. For this compound, ADMET predictions have focused on aspects such as oral bioavailability, blood-brain barrier permeability (given its CNS activity), and potential metabolic pathways.
Furthermore, cheminformatics approaches, including virtual screening, have been employed to identify novel compounds with structural similarities to this compound or those predicted to interact with similar biological targets. This involves screening large chemical libraries against pharmacophore models derived from this compound's interactions or using ligand-based similarity searches to find new scaffolds with potential activity.
Table 3: Predicted ADMET Properties of this compound (Illustrative)
| ADMET Property | Predicted Value | Interpretation |
| LogP | 0.1 | Low lipophilicity, suggesting good aqueous solubility. nih.gov |
| TPSA (Ų) | 77.7 | Moderate polarity, indicative of good permeability. |
| H-bond Donors | 0 | No H-bond donors. nih.gov |
| H-bond Acceptors | 4 | Four H-bond acceptors. nih.gov |
| Oral Bioavailability | High | Predicted good oral absorption. |
| BBB Permeability | High | Predicted to cross the blood-brain barrier. |
Note: Predicted ADMET properties are illustrative and based on common cheminformatics algorithms. Actual experimental values may vary.
These computational and cheminformatics methodologies significantly accelerate the research and development pipeline for this compound, providing a deeper understanding of its molecular behavior and guiding the rational design of more effective and safer derivatives.
Synthesis and Structural Modification for Academic Inquiry
Synthetic Routes for ETBICYPHAT and its Derivatives
The synthesis of this compound (also referred to as trimethylolpropane (B17298) phosphite (B83602) or EtCage) can be achieved through several established routes. One common method involves the reaction of trimethylolpropane with phosphorus trichloride. An alternative and widely used approach is the transesterification of trimethylolpropane with trimethyl phosphite. wikipedia.org This reaction is advantageous as it avoids the use of the more corrosive phosphorus trichloride.
A general scheme for the synthesis of the bicyclic phosphite core involves the reaction of trimethylolpropane with a suitable phosphorus source. For instance, the reaction between trimethylolpropane and trimethyl phosphite can yield the intermediate bicyclic phosphite, 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.1]octane. researchgate.net This intermediate can then be further reacted, for example with dimethyl methylphosphonate, to create a variety of organophosphorus fire retardants. researchgate.net
The versatility of this bicyclic scaffold allows for the synthesis of a range of derivatives with different substituents at the 4-position. The preparation of various 4-substituted 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane compounds has been reported, highlighting the adaptability of the synthetic methodology. rsc.orgrsc.org For example, the synthesis of 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been described in detail. nih.gov Additionally, derivatives such as 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol 1-sulfide have been synthesized through the reaction of pentaerythritol (B129877) with thiophosphoryl chloride. nih.gov
The following table summarizes some of the key starting materials and the resulting this compound derivatives:
| Starting Material 1 | Starting Material 2 | Resulting Compound |
| Trimethylolpropane | Phosphorus trichloride | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
| Trimethylolpropane | Trimethyl phosphite | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
| Trimethylolpropane | Trimethyl phosphite | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.1]octane |
| Pentaerythritol | Thiophosphoryl chloride | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol 1-sulfide |
Structure-Activity Relationship (SAR) Studies of Related Bicyclic Phosphates
While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, the biological activity of related bicyclic phosphates provides valuable insights. The neurotoxic effects of compounds like trimethylolpropane phosphate (B84403) (TMPP), which shares the same bicyclic core, underscore the importance of this chemical scaffold in eliciting biological responses.
SAR studies on other classes of organophosphorus compounds, such as bisphosphonates, have revealed key structural features that govern their activity. For bisphosphonates, the length of the aliphatic side chain and the presence of specific functional groups, like a hydroxyl or an amino group, significantly influence their ability to inhibit bone resorption. nih.govnih.gov These studies, while on a different class of compounds, highlight the general principles of how modifications to the periphery of a phosphorus-containing core can dramatically alter biological function.
In the context of neurotoxic bicyclic phosphates, it is hypothesized that the rigid, cage-like structure is crucial for their interaction with biological targets. Studies on bicyclophosphorothionate blockers of the housefly γ-aminobutyric acid (GABA) receptor channels have provided some SAR insights. acs.org These studies suggest that the nature of the substituent at the 4-position of the bicyclic system plays a critical role in the compound's potency and selectivity. It is likely that similar principles apply to this compound and its derivatives, where the ethyl group at the 4-position influences its physicochemical properties and, consequently, its biological activity. Further research is needed to delineate the specific SAR for this compound and to understand how modifications to its structure affect its toxicological profile and potential therapeutic applications.
Development of Labeled this compound Compounds for Research (e.g., 13C-labeled)
The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, metabolic pathways, and the mode of action of biologically active molecules. For a compound like this compound, the introduction of stable isotopes such as Carbon-13 (¹³C) or Oxygen-18 (¹⁸O) would enable detailed in vivo and in vitro tracking and mechanistic studies.
While the direct synthesis of labeled this compound has not been explicitly described, established methodologies for the isotopic labeling of organophosphorus compounds can be adapted. A versatile approach for ¹³C labeling begins with elemental ¹³C, which is converted to calcium carbide (Ca¹³C₂) and then to ¹³C₂-acetylene. This labeled acetylene (B1199291) can then serve as a universal building block for the synthesis of a wide range of ¹³C-labeled organic molecules. rsc.org This strategy could potentially be used to introduce a ¹³C-labeled ethyl group at the 4-position of the bicyclic phosphate core.
Furthermore, methods for the preparation of ¹³C-labeled ribonucleoside phosphoramidites have been developed, demonstrating the feasibility of incorporating ¹³C into complex phosphorus-containing biomolecules. nih.gov General techniques for the stable isotope labeling of phosphates, particularly with ¹⁸O, have also been established using ¹⁸O-phosphoramidites. nih.govucl.ac.uk These methods offer a pathway to synthesize this compound with labeled oxygen atoms in the phosphate ester backbone. The synthesis of radioactively labeled organophosphorus compounds, such as those containing Phosphorus-32 (³²P), has also been performed on a semimicroscale, providing another avenue for creating tracer molecules for research. iaea.org
The application of these labeling strategies to this compound would provide invaluable tools for researchers to study its environmental fate, metabolism, and interaction with biological systems with high precision.
Comparative Pharmacological Studies of Etbicyphat
Differentiation from Other GABA(A) Receptor Antagonists (e.g., Bicuculline (B1666979), Gabazine)
ETBICYPHAT functions as a competitive antagonist at GABA(A) receptors, directly competing with the endogenous neurotransmitter GABA for its binding site. wikipedia.orgguidetopharmacology.orgcenmed.com This mechanism is shared with other well-known GABA(A) receptor antagonists, such as bicuculline and gabazine (B1674388) (SR95531). Despite this shared competitive antagonism, distinct pharmacological profiles differentiate these compounds.
Bicuculline, a classical GABA(A) receptor antagonist, competes with GABA for binding and reduces chloride current by decreasing the channel's opening frequency and mean open time. fishersci.noguidetopharmacology.org However, bicuculline's utility in research can be complicated by its non-specific actions, as it has been observed to block certain calcium-activated potassium channels at concentrations similar to those affecting GABA(A) receptors. uni.lu Additionally, bicuculline acts as a negative allosteric inhibitor of channel opening, inhibiting activation by anesthetic agents, and can inhibit spontaneous GABA-independent channel opening in hippocampal pyramidal cells. uni.lu It can also reduce the after-hyperpolarization (AHP) of lumbar motoneurons and disrupt left-right alternation in fictive locomotion. nih.gov
Gabazine (SR95531) is another selective and competitive GABA(A) receptor antagonist that displaces GABA from its agonist binding site to prevent receptor activation. guidetopharmacology.org Similar to bicuculline, gabazine also acts as a negative allosteric inhibitor of channel opening, thereby inhibiting GABA(A) receptor activation by anesthetic agents. guidetopharmacology.org A key differentiation lies in gabazine's lower inverse agonist activity compared to bicuculline, which allows it to selectively block synaptic GABA(A) receptors at lower concentrations without significantly affecting extrasynaptic receptors responsible for tonic inhibition. uni.lu Gabazine is effective at concentrations as low as 1 µM and can completely block GABA(A) receptors at 20 µM. guidetopharmacology.org It also displays low-affinity inhibition of glycine (B1666218) receptors and can produce convulsive actions. guidetopharmacology.org Application of gabazine has been shown to substantially reduce the magnitude of action potential-evoked calcium transients. wikipedia.org
While this compound, bicuculline, and gabazine all operate as competitive antagonists at the GABA(A) receptor, their specific binding nuances, off-target effects, and impact on tonic versus phasic inhibition contribute to their unique pharmacological characteristics. This compound's potent competitive antagonism and ability to induce epileptiform activity align it with the general convulsant effects seen with other GABA(A) antagonists. wikipedia.orgfishersci.caguidetopharmacology.orgcenmed.com
Table 1: Comparative Pharmacological Profiles of GABA(A) Receptor Antagonists
| Compound | Primary Mechanism of Action | Main Binding Site | Key Differentiating Features / Other Effects |
| This compound | Potent competitive antagonist wikipedia.orgguidetopharmacology.orgcenmed.com | GABA(A) receptor (GABA binding site) wikipedia.orgguidetopharmacology.orgcenmed.com | Induces epileptiform activities in hippocampal CA1 neurons fishersci.caguidetopharmacology.orgcenmed.com; binds to GABA(A)-benzodiazepine receptors wikipedia.orgfishersci.caguidetopharmacology.orgcenmed.com |
| Bicuculline | Competitive antagonist guidetopharmacology.orguni.lu | GABA(A) receptor (GABA binding site) fishersci.noguidetopharmacology.orguni.lu | Can block Ca2+-activated K+ channels uni.lu; acts as negative allosteric inhibitor of channel opening uni.lu; inhibits spontaneous GABA-independent channel opening uni.lu; reduces AHP of motoneurons nih.gov |
| Gabazine (SR95531) | Selective and competitive antagonist guidetopharmacology.org | GABA(A) receptor (GABA binding site) uni.luguidetopharmacology.org | Lower inverse agonist activity than bicuculline uni.lu; selectively blocks synaptic GABA(A) receptors at lower concentrations uni.lu; displays low affinity glycine receptor inhibition guidetopharmacology.org; produces convulsive actions guidetopharmacology.org |
| Picrotoxin (B1677862) | Non-competitive antagonist (channel blocker) guidetopharmacology.orguni.lu | Within the ion channel pore guidetopharmacology.orguni.lu | Can act on GABA-C, glycine, and 5-HT3 receptors guidetopharmacology.org; allosterically stabilizes non-conducting states uni.lu; induces synchronous bursting nih.gov |
Comparison with Picrotoxin-like Convulsants
The convulsant properties of this compound, which include inducing epileptiform activities in hippocampal CA1 neurons, necessitate a comparison with other convulsants acting on GABA(A) receptors, particularly picrotoxin. fishersci.caguidetopharmacology.orgcenmed.com While both this compound and picrotoxin are known to cause convulsive effects, their underlying mechanisms of action differ significantly.
This compound is characterized as a potent competitive antagonist of GABA(A) receptors, meaning it directly competes with GABA at its orthosteric binding site to prevent receptor activation. wikipedia.orgguidetopharmacology.orgcenmed.com In contrast, picrotoxin operates as a non-competitive antagonist. guidetopharmacology.orguni.lu The conventional understanding of picrotoxin's action is that it binds to a site within the chloride ion channel pore of the GABA(A) receptor, thereby causing a steric hindrance that blocks ion flow. guidetopharmacology.orguni.lu Beyond this direct channel blockade, picrotoxin is also postulated to allosterically stabilize one or more non-conducting (closed or desensitized) states of the channel. uni.lu Picrotoxin is a mixture of two compounds, picrotoxinin (B1677863) and picrotin, with picrotoxinin being the more active component. fishersci.cawikipedia.org Its actions are not limited to GABA(A) receptors; it can also affect GABA-C receptors, glycine receptors, and 5-HT3 receptors. guidetopharmacology.org Picrotoxin's antagonism leads to increased neuronal excitability and can induce synchronous bursting activity. nih.gov Interestingly, GABA itself can enhance the association rate of picrotoxin to the GABA(A) receptor. nih.gov
Therefore, while both this compound and picrotoxin exhibit pro-convulsant effects by inhibiting GABA(A) receptor function, their distinct mechanisms—competitive antagonism at the GABA binding site for this compound versus non-competitive channel blockade for picrotoxin—highlight fundamental differences in their pharmacological interactions with the receptor complex.
Toxicology and Safety Assessment in Research Contexts
Preclinical Toxicology Study Designs and Methodologies
Preclinical toxicology studies are foundational in drug development, aiming to identify potential human toxicities, characterize their nature (e.g., morphology, dose-relatedness, reversibility), and inform whether these toxicities can be effectively monitored and managed in human clinical trials. These studies are often conducted in two animal species (typically a rodent and a non-rodent) and encompass various durations and designs. frontiersin.orgnih.gov
Acute and Subacute Toxicity Evaluations in Animal Models
Acute toxicity studies evaluate the immediate adverse effects of a substance after a single administration. These studies are typically conducted in rodents, often by two different routes of administration, including the intended clinical route, to ensure systemic exposure. nc3rs.org.uk The primary objective is to identify a dose causing major adverse effects and estimate the minimum dose leading to lethality (LD50), although the usefulness of lethality data for predicting human safety is sometimes debated, with a greater emphasis on target organ toxicity and duration of effects. nc3rs.org.uk For ETBICYPHAT, an acute toxicity study in mice might involve observing animals for 14 days post-single dose for behavioral changes, mortality, and physiological activities. springermedizin.defrontiersin.org
Hypothetical Data: Acute Toxicity Study of this compound in Mice
| Group (n=10) | Dose (mg/kg, single oral) | Mortality (14 days) | Key Observations |
| Control | Vehicle | 0/10 | No abnormalities |
| This compound Low | 100 | 0/10 | Mild transient sedation |
| This compound Mid | 500 | 0/10 | Moderate sedation, decreased activity |
| This compound High | 2000 | 0/10 | Marked sedation, piloerection, no mortality |
Interactive Data Table: Acute Toxicity of this compound in Mice
Hypothetical Data: Subacute Toxicity Study of this compound in Rats (28-day)
| Parameter | Control Group | This compound Low Dose | This compound Mid Dose | This compound High Dose |
| Body Weight Gain (%) | +15.2 | +14.8 | +10.1 | +5.3** |
| Food Consumption ( g/day ) | 25.1 ± 1.2 | 24.9 ± 1.5 | 22.5 ± 1.8 | 19.8 ± 2.1 |
| Liver Weight (g/kg BW) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.1 ± 0.5* | 5.2 ± 0.6 |
| Kidney Weight (g/kg BW) | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.2 |
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 55 ± 10 | 85 ± 15 |
| AST (U/L) | 70 ± 8 | 72 ± 9 | 95 ± 12* | 130 ± 20 |
| Histopathology (Liver) | Normal | Normal | Mild Steatosis | Moderate Steatosis, Inflammation |
| Histopathology (Kidney) | Normal | Normal | Normal | Mild Tubular Degeneration |
Interactive Data Table: Subacute Toxicity of this compound in Rats (*p < 0.05, **p < 0.01 vs. Control)
In Vitro and In Vivo Safety Assessment Methods in Research
Preclinical safety assessment incorporates both in vitro (outside living organisms) and in vivo (in living organisms) testing. researchgate.netcriver.com
In Vitro Safety Assessment Methods: These methods are crucial for early detection of safety issues, risk assessment, and optimizing compound specificity, while also reducing the need for extensive animal testing. chempartner.com They involve evaluating how a drug candidate interacts with specific biological targets and systems in controlled laboratory settings. chempartner.com Common in vitro assays include:
Cytotoxicity assays : Measuring cell viability and proliferation to assess general cellular toxicity.
Genotoxicity assays : Evaluating potential for DNA damage or mutations (e.g., Ames test, chromosomal aberration tests). nih.gov
hERG channel assays : Assessing potential for cardiac toxicity by measuring inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. eurofinsdiscovery.com
Enzyme inhibition panels : Screening against a broad range of enzymes to identify unintended interactions.
Receptor binding assays : Determining binding affinity to various receptors beyond the intended target. eurofinsdiscovery.com
In Vivo Safety Assessment Methods: These studies complement in vitro findings by providing a holistic view of the compound's effects within a complex biological system. frontiersin.org Beyond general toxicity studies, in vivo safety pharmacology studies employ sophisticated methods to measure impact on vital organ systems, including heart function, the nervous system, and respiration. nih.govcriver.com These studies are designed to detect and characterize potential undesirable pharmacodynamic effects on physiological functions in relation to systemic exposure. nih.gov
Hypothetical Data: In Vitro Safety Profile of this compound
| Assay Type | Target/Endpoint | This compound Result | Interpretation |
| Cytotoxicity (HepG2 cells) | IC50 (µM) | >1000 | Low cytotoxicity |
| Ames Test (Salmonella typhimurium) | Revertants/plate | No increase | Non-mutagenic |
| hERG Channel Inhibition | IC50 (µM) | >500 | Low cardiac risk |
| CYP450 Inhibition Panel | IC50 (µM) for major isoforms (1A2, 2C9, 2D6, 3A4) | >100 (all) | Low potential for drug-drug interactions via CYP450 |
Interactive Data Table: In Vitro Safety Profile of this compound
Research into Mechanisms of this compound-Induced Toxicity
Understanding the mechanisms of toxicity is crucial for de-risking drug candidates and designing safer compounds. europa.eu
Investigations into Neurotoxicity Mechanisms
Investigations into neurotoxicity mechanisms for compounds like this compound typically involve a multi-faceted approach. Preclinical studies aim to identify potential adverse effects on the central or peripheral nervous systems, which are often poorly predicted by initial in vitro or in vivo screens. europa.eu Researchers may employ behavioral observations (e.g., functional observational battery, motor activity), neuropathological examinations (histopathology of brain and spinal cord), and neurochemical analyses (e.g., neurotransmitter levels, enzyme activity like acetylcholinesterase). europeanpharmaceuticalreview.comdovepress.com For this compound, specific investigations might include:
Behavioral assessments : Observing changes in gait, reflexes, activity levels, and response to stimuli.
Electrophysiological studies : Measuring nerve conduction velocity or brainwave activity to detect functional impairments.
Molecular and cellular pathway analysis : Examining gene expression changes, protein aggregation, or markers of neuroinflammation (e.g., astrogliosis, microglial activation) in neural tissues, as exposure to certain agents can disrupt molecular and cellular pathways in brain development. dovepress.comsmarttots.org
Mitochondrial function assays : Investigating mitochondrial dynamics, as mitochondrial dysfunction can be linked to neurotoxicity. dovepress.com
Hypothetical research findings for this compound could indicate that at higher doses, it leads to a dose-dependent decrease in spontaneous motor activity and altered gait in animal models, suggesting central nervous system depression. Histopathological examination of brain tissues might reveal mild neuronal vacuolation in specific brain regions, without overt signs of inflammation or necrosis. Further molecular studies could point towards an interaction with GABAergic pathways, potentially enhancing inhibitory neurotransmission, which would align with the observed sedative effects.
Assessment of Potential Off-Target Effects
Off-target effects refer to the unintended interactions of a drug or therapeutic agent with biological targets outside of their intended target. creative-diagnostics.comcriver.com These interactions can have significant negative consequences, impacting both the safety and effectiveness of drugs, and are a frequent cause of clinical trial failures. creative-diagnostics.comdrugdiscoverynews.com Identifying these interactions early in the drug development process allows researchers to prioritize safer candidates and optimize drug design to minimize side effects. creative-diagnostics.comdrugdiscoverynews.com
Methods for assessing off-target effects include:
Broad receptor, enzyme, and ion channel screening panels : These in vitro safety pharmacology panels screen compounds against a wide array of targets known to be associated with adverse drug reactions in humans. eurofinsdiscovery.comreactionbiology.com This helps identify undesirable liabilities early in the drug discovery process. eurofinsdiscovery.com
Computational approaches (in silico modeling) : These methods predict potential off-target interactions by analyzing chemical structures and comparing them to databases of known ligand-target interactions. frontiersin.orgfda.gov This can help screen beyond current experimental panels and identify novel safety-relevant interactions. frontiersin.org
Phenotypic assays : Using human induced pluripotent stem cell (hiPSC)-derived cells or organoids to assess broader cellular responses that might indicate off-target activity. eurofinsdiscovery.commodernvivo.com
Proteomics-based methods : Identifying proteins that a compound binds to, even if they are not the primary target.
For this compound, comprehensive in vitro safety pharmacology profiling might reveal weak binding affinity to certain adrenergic receptors, which could explain minor cardiovascular observations at higher doses in in vivo studies, even though these effects were not the primary intended pharmacology. Computational modeling could further predict potential interactions with specific transporter proteins, prompting additional in vitro validation studies to confirm or refute these predictions.
Ethical Considerations and Regulatory Requirements in Research Animal Welfare for this compound Studies
Ethical considerations and regulatory requirements are paramount in all research involving animals, including studies on this compound. The protection and welfare of laboratory animals are a highest priority, guided by international laws and internal ethical standards. nih.govmpg.de
A cornerstone of ethical animal research is the 3Rs principle :
Replace : Seeking alternatives to animal testing whenever possible, such as in vitro human-based systems, computational modeling, and organ-on-a-chip systems. fda.goveuropa.eu
Reduce : Minimizing the number of animals used in experiments while still obtaining scientifically valid results with sufficient statistical power. nih.goveuropa.eunih.gov
Refine : Improving methods and husbandry conditions to minimize stress, pain, or distress to laboratory animals. This includes appropriate housing, care, and the use of analgesia when necessary. nih.goveuropa.euumn.edu
Regulatory oversight is provided by bodies such as the Institutional Animal Care and Use Committee (IACUC) in the United States and similar animal welfare bodies internationally. mpg.descireq.com The IACUC is responsible for reviewing and approving all animal research protocols to ensure compliance with regulations like the Animal Welfare Act (AWA) and the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals. scireq.comapa.orgneuralink.com Their functions include:
Reviewing and approving protocols, ensuring the scientific purpose justifies animal use and alternatives are considered. scireq.commispro.com
Ensuring minimization of animal usage and pain/distress. umn.eduscireq.com
Inspecting facilities and monitoring animal care programs. scireq.comneuralink.com
Providing education and training to researchers. neuralink.com
Good Laboratory Practice (GLP) guidelines are also critical for preclinical toxicology studies, especially those intended for regulatory submission (e.g., Investigational New Drug (IND) applications). nih.govwuxiapptec.combiotechfarm.co.il GLP ensures the validity, integrity, and reliability of nonclinical safety data by setting standards for planning, performing, monitoring, recording, reporting, and retaining studies. wuxiapptec.comniche.org.ukallucent.com This includes requirements for qualified staff, appropriate facilities and equipment, quality control systems (often involving an independent Quality Assurance Unit), and meticulous record-keeping. wuxiapptec.comniche.org.uk Adherence to GLP is essential for ensuring that the data generated from this compound studies are scientifically sound and acceptable to regulatory agencies for evaluating human safety. biotechfarm.co.ilallucent.com
Future Directions and Emerging Research Avenues for Etbicyphat
Exploration of Novel Therapeutic Targets Beyond Current Applications
While ETBICYPHAT is recognized for its ability to induce epileptiform activity through GABA(A) receptor antagonism, its precise molecular interactions and downstream effects offer fertile ground for identifying novel therapeutic targets. Research could extend beyond its direct convulsant action to investigate how its modulation of GABAergic systems influences other neurological pathways or how its mechanism might be repurposed. For instance, understanding the network perturbations caused by this compound could inform the development of compounds that counteract seizure generation, thereby identifying targets for antiepileptic drug discovery. tandfonline.combohrium.com
Furthermore, given its reported potential in cancer treatment through interference with cell signaling pathways, future research could specifically delineate the precise targets and pathways involved. medkoo.com This could include investigating its impact on specific oncogenic signaling cascades, cell cycle regulators, or apoptotic pathways. Emerging therapeutic targets in epilepsy research, such as brain multidrug efflux transporters, inflammatory pathways, TGF-β signaling, Nrf2-ARE signaling, m-TOR pathways, ghrelin receptors, and KCNQ (Kv7) channels, provide a broader context for exploring how this compound's mechanism might intersect with or shed light on these systems. tandfonline.combohrium.commdpi.comresearchgate.netf1000research.com Investigations could focus on how this compound's activity influences these targets, either directly or indirectly, to reveal new therapeutic strategies.
Integration into High-Throughput Screening Libraries for Drug Discovery
The integration of this compound into high-throughput screening (HTS) libraries represents a significant avenue for accelerating drug discovery. HTS allows for the automated testing of a vast number of chemical compounds against specific biological targets, facilitating the rapid identification of "hits" or "leads." bmglabtech.com this compound, as a well-characterized GABA(A) antagonist, can serve multiple roles within HTS platforms:
As a Probe or Tool Compound: this compound can be utilized as a reference compound or a chemical probe to screen for novel modulators of GABA(A) receptors or other ion channels. This is particularly relevant in assays designed to assess drug-induced seizure liability early in drug development, where compounds are screened for their potential to alter neuronal activity. frontiersin.orgnih.govnih.gov
As a Lead for Repurposing or Derivative Development: If its anticancer properties are further explored, this compound could serve as a lead compound, with its structural scaffold providing a basis for synthesizing derivatives with improved selectivity or potency against specific cancer-related targets.
In Seizure Risk Assessment Platforms: HTS assays using human induced pluripotent stem cell (hiPSC)-derived neuronal cultures are increasingly employed to predict the risk of drug-induced seizures. nih.govnih.gov this compound, as a known convulsant, can be a crucial positive control in such systems, helping to validate the predictive accuracy of these platforms. Zebrafish models also offer a high-throughput platform for epilepsy modeling and drug screening, where convulsants like this compound or similar compounds are used to induce seizure phenotypes for screening purposes. mdpi.com
The application of HTS with this compound can yield valuable data on compound-target interactions and pharmacological profiles, contributing to the identification of new therapeutic candidates.
Application of Advanced Neuroimaging Techniques in this compound Studies
Advanced neuroimaging techniques offer non-invasive methods to visualize and quantify the effects of this compound on brain structure and function in preclinical models. These techniques can provide detailed insights into the neurobiological underpinnings of this compound-induced epileptiform activity and potential neuroplastic changes.
Functional Magnetic Resonance Imaging (fMRI): By measuring blood oxygen level-dependent (BOLD) signals, fMRI can identify brain regions activated or deactivated in response to this compound administration. This can help map the neural networks involved in seizure initiation and propagation induced by the compound. nih.gov Studies using chemoconvulsant models have reported robust BOLD changes associated with seizure activity. nih.gov
Structural MRI: Techniques like T1- and T2-weighted imaging can detect volumetric and morphological changes in brain structures, such as the hippocampus, neocortex, thalamus, amygdala, and cerebellum, which are known to be vulnerable to seizure-induced neuronal damage. nih.govepilepsysociety.org.ukbrainresearchuk.org.uk This can help assess the acute and chronic structural impacts of this compound.
Positron Emission Tomography (PET): PET imaging, using specific radioligands, can quantify receptor occupancy, neurotransmitter release, or metabolic changes in the brain following this compound exposure. This could provide direct evidence of this compound's interaction with GABA(A) receptors in vivo and its downstream metabolic consequences.
Electroencephalography (EEG) Integration: While not solely neuroimaging, integrating EEG with fMRI (EEG-fMRI) can provide high temporal resolution from EEG combined with the spatial resolution of fMRI, offering a comprehensive view of brain activity during this compound-induced epileptiform events. nih.govmedrxiv.org
These neuroimaging approaches can elucidate the precise neuroanatomical and functional alterations caused by this compound, contributing to a deeper understanding of convulsant mechanisms and potential neurotoxicity.
Systems Biology Approaches to Understand Comprehensive Biological Impacts
Systems biology approaches integrate large-scale biological data, such as genomics, transcriptomics, proteomics, and metabolomics (collectively known as "omics" data), with computational modeling to provide a holistic understanding of complex chemical-biological interactions. rsc.orgnih.govbeilstein-institut.deresearchgate.net Applying these approaches to this compound studies can reveal its comprehensive biological impacts beyond its primary pharmacological target.
Network Analysis: By analyzing gene expression profiles, protein-protein interaction networks, and metabolic pathways perturbed by this compound, researchers can construct detailed "functional wiring diagrams" of its effects. rsc.orgbeilstein-institut.denih.gov This can identify key nodes or pathways that are critically affected, even if they are not direct targets.
Predictive Toxicology and Pharmacology: Systems biology can help predict potential off-target effects, identify biomarkers of response or toxicity, and understand the dose- and time-dependent molecular perturbations induced by this compound. rsc.orgnih.gov This is particularly valuable for a compound with convulsant properties, allowing for a more robust assessment of its biological impact.
Integration of Multi-Omics Data: Combining data from different omics layers (e.g., how this compound alters gene expression, which then affects protein levels and metabolic pathways) can reveal a more complete picture of its mechanism of action and its broader biological consequences. rsc.orgresearchgate.net
Chemical Genetics and Combinatorial Studies: Systems biology can facilitate the systematic testing of this compound in combination with other chemicals to understand synergistic or antagonistic effects on biological networks, potentially identifying novel therapeutic strategies or mitigating adverse effects. beilstein-institut.de
This comprehensive approach moves beyond reductionist views, aiming to understand how this compound impacts the entire biological system.
Q & A
How can researchers design an initial experimental protocol for synthesizing ETBICYPHAT with high reproducibility?
Answer:
Begin with a systematic literature review to identify established synthesis routes and critical parameters (e.g., temperature, catalysts). Adapt the PICOT framework for chemistry: define the compound (P opulation), reaction conditions (I ntervention), alternative methods (C omparison), purity/yield metrics (O utcome), and reaction duration (T ime) . Document baseline protocols in alignment with journal guidelines, ensuring all steps are replicable . Conduct pilot studies using factorial design to isolate variable impacts on reproducibility, with results recorded in supplementary materials .
What methodologies are effective for resolving contradictory spectral data in this compound characterization studies?
Answer:
Employ analytical triangulation by cross-validating results across multiple techniques (e.g., NMR, XRD, FT-IR) to confirm structural consistency . Perform error propagation analysis to quantify uncertainties in instrument calibration and sample preparation . Compare protocols from conflicting studies to identify divergences (e.g., solvent purity, drying methods) . Apply Bayesian statistical models to assess whether discrepancies stem from random error or systematic bias .
How should researchers optimize reaction conditions for this compound synthesis while minimizing byproducts?
Answer:
Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, catalyst concentration) . Conduct kinetic studies to identify rate-limiting steps and adjust residence times accordingly. Monitor byproduct formation via HPLC-MS, and apply Design of Experiments (DoE) to refine conditions iteratively . Validate optimized parameters through three independent replicates to ensure statistical significance .
What ethical guidelines govern experimental research involving this compound?
Answer:
Adhere to institutional safety protocols for hazardous chemical handling and waste disposal . Disclose all funding sources and potential conflicts of interest in publications . Share raw data (e.g., spectral files, chromatograms) in FAIR-aligned repositories to enhance transparency . For collaborative studies, implement data anonymization to protect intellectual property .
How can researchers formulate a focused research question for this compound’s catalytic properties?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the question . Example:
- Feasible: "How does this compound’s surface morphology affect its catalytic efficiency in cross-coupling reactions?"
- Novel: Compare with existing catalysts (e.g., palladium complexes) to identify unique mechanistic pathways .
Use the PICO framework to structure variables and outcomes explicitly .
What statistical approaches are suitable for analyzing this compound’s dose-response relationships in biological assays?
Answer:
For non-linear relationships, use Hill equation modeling to estimate EC50 values . Apply ANOVA with post-hoc Tukey tests to compare means across dose groups . Validate assumptions (e.g., normality, homogeneity of variance) via Shapiro-Wilk and Levene’s tests . For high-dimensional data, employ principal component analysis (PCA) to reduce variables .
How should contradictory findings between computational simulations and experimental data for this compound be addressed?
Answer:
Reconcile discrepancies by:
- Verifying simulation parameters (e.g., basis sets, solvation models) against experimental conditions .
- Re-running simulations with hybrid DFT methods (e.g., B3LYP-D3) to improve accuracy .
- Conducting sensitivity analyses to identify which computational assumptions most affect outcomes .
Publish negative results and methodological limitations transparently .
What strategies ensure robust data management in long-term this compound studies?
Answer:
Develop a Data Management Plan (DMP) outlining storage formats, metadata standards, and access protocols . Use version-control software (e.g., Git) to track changes in synthetic protocols. Archive raw instrument outputs (e.g., .dx NMR files) in institutional repositories with DOI assignment . Regularly audit datasets for integrity and completeness .
How can researchers integrate this compound’s properties into predictive machine learning models for material discovery?
Answer:
Curate a high-quality dataset of structural descriptors (e.g., bond lengths, electron density maps) and physicochemical properties . Train models using random forest or neural networks , validating against holdout datasets . Address overfitting via k-fold cross-validation and regularization techniques . Publish model code and training data to enable community validation .
What steps validate the purity of this compound batches in multi-institutional collaborations?
Answer:
Standardize analytical protocols across labs (e.g., identical HPLC columns, calibration standards) . Perform round-robin testing by distributing aliquots of a reference batch for parallel analysis . Use interclass correlation coefficients (ICC) to quantify inter-lab consistency . Document deviations in a shared digital logbook accessible to all collaborators .
Notes
- References are cited using evidence IDs (e.g., ).
- Advanced questions focus on contradiction resolution , statistical modeling , and cross-disciplinary integration .
- Basic questions address protocol design , ethical compliance , and literature utilization .
- Methodologies align with peer-reviewed frameworks (e.g., PICOT, FINER) and experimental best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
